[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate
Description
This compound is a highly acetylated carbohydrate derivative with a cyclohexyl carbamothioylamino substituent. Its structure consists of a β-D-glucopyranose core modified at the C-2 position with a methyl acetate group and at C-3, C-4, and C-5 positions with acetyloxy groups. The unique feature is the C-6 substitution: a carbamothioylamino group linked to a (1S,2S)-2-(dimethylamino)cyclohexyl moiety. The compound’s molecular weight is approximately 640–660 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3O9S/c1-12(27)31-11-18-19(32-13(2)28)20(33-14(3)29)21(34-15(4)30)22(35-18)25-23(36)24-16-9-7-8-10-17(16)26(5)6/h16-22H,7-11H2,1-6H3,(H2,24,25,36)/t16-,17-,18+,19+,20-,21+,22+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEBAEJTAVXJBS-ZDQRBUBASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate is a complex organic molecule with potential biological activities. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C21H23N2O9S
- Molecular Weight : 497.53 g/mol
- InChIKey : RBALNWWQAAOZFJ-FIBJEGPVSA-N
| Property | Value |
|---|---|
| Molecular Weight | 497.53 g/mol |
| Molecular Formula | C21H23N2O9S |
| InChI | InChI=1S/C21H23NO9S2/c1-... |
Biological Activity
The biological activity of this compound has been investigated in various studies. Key findings include:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For example:
- Case Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests a potent effect on cancer cell growth inhibition.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Case Study : In vitro tests revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL against Staphylococcus aureus.
The mechanism through which this compound exerts its biological effects is not entirely understood but may involve:
- Inhibition of Enzymatic Activity : It is hypothesized that the compound inhibits specific enzymes involved in cancer cell metabolism and proliferation.
- Interaction with Cell Membranes : The presence of acetoxy groups may enhance its ability to penetrate cell membranes effectively.
Research Findings Summary
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | IC50 = 15 µM against MCF-7 cells |
| Microbial Pathogenesis | Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |
Comparison with Similar Compounds
[(2R,3R,4S,5R,6R)-6-[[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-oxidanyl-oxan-2-yl]methoxy]-3,4-diacetyloxy-oxan-2-yl]methyl Acetate ()
- Key Differences: Replaces the carbamothioylamino-cyclohexyl group with a glycosidic linkage to another acetylated sugar. Contains an acetamido group instead of dimethylamino.
[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate (CAS 263746-44-7; )
- Key Differences: Features a 4-methylphenoxy group instead of the carbamothioylamino-cyclohexyl substituent. Lacks sulfur in the side chain.
- Implications: The aromatic phenoxy group may enhance π-π stacking interactions in biological systems but reduces hydrogen-bonding capacity compared to the target compound’s carbamothioyl group .
[(2R,3R,4S,5R)-4,5-Diacetyloxy-6-(4-bromoanilino)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl Acetate ()
- Key Differences: Substitutes the cyclohexyl group with a 4-bromoanilino moiety.
- Implications : The bromine atom increases molecular weight (MW: ~840 g/mol) and may improve binding to hydrophobic pockets in proteins .
Comparative Data Table
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Parameter | Method | Reference |
|---|---|---|
| Purity | HPLC-MS (C18 column, 90:10 MeCN:HO) | |
| Stereochemistry | Chiral HPLC (Chiralpak IA column) | |
| Molecular Weight | HR-ESI-MS | |
| Thermal Stability | TGA/DSC (N atmosphere) |
Q. Table 2. Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for stock solutions |
| PBS (pH 7.4) | <0.1 | Requires sonication |
| Ethanol | 10–15 | Limited utility in assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
